2-Chloro-6-fluoro isopropoxybenzene
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Overview
Description
2-Chloro-6-fluoro isopropoxybenzene is an organic compound with the molecular formula C9H10ClFO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and isopropoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro isopropoxybenzene typically involves the reaction of 2-chloro-6-fluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. The general reaction scheme is as follows:
2-chloro-6-fluorophenol+isopropyl bromideK2CO3,solvent2-Chloro-6-fluoro isopropoxybenzene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro isopropoxybenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Electrophilic aromatic substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Oxidation and reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic aromatic substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Electrophilic aromatic substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
2-Chloro-6-fluoro isopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro isopropoxybenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking an electrophile to form a substituted benzene derivative.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorophenol: Similar structure but lacks the isopropoxy group.
2-Chloro-6-fluorobenzaldehyde: Contains an aldehyde group instead of the isopropoxy group.
2-Chloro-6-fluorobenzonitrile: Contains a nitrile group instead of the isopropoxy group.
Uniqueness
2-Chloro-6-fluoro isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies.
Biological Activity
2-Chloro-6-fluoro isopropoxybenzene (CAS No. 1369889-41-7) is an organic compound characterized by the presence of chlorine, fluorine, and an isopropoxy group attached to a benzene ring. Its unique structural features make it a subject of interest in various fields including organic chemistry, pharmacology, and materials science. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.
- Molecular Formula : C9H10ClF O
- Molecular Weight : 188.63 g/mol
- Structure : The compound consists of a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 6, and an isopropoxy group.
The biological activity of this compound can be attributed to its ability to engage in various chemical reactions:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, which can lead to the formation of new compounds with potential biological activity.
- Electrophilic Aromatic Substitution : The benzene ring can react with electrophiles, leading to various substituted derivatives that may exhibit different biological properties.
- Oxidation Reactions : The isopropoxy group can be oxidized to form carbonyl compounds, which may have distinct biological effects.
Biological Activity
Research has indicated that compounds similar to this compound often exhibit significant biological activities, including:
- Antimicrobial Properties : Certain halogenated compounds have demonstrated effectiveness against a range of bacteria and fungi.
- Pharmacological Effects : Investigations into the pharmacological profiles of related compounds suggest potential applications in drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
Case Studies
-
Antimicrobial Activity :
- A study investigating the antimicrobial effects of halogenated phenolic compounds found that derivatives similar to this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of both chlorine and fluorine was crucial for enhancing the antimicrobial efficacy.
-
Pharmacological Investigations :
- Research published in pharmaceutical journals highlighted that analogs of this compound were evaluated for their ability to inhibit specific enzymes linked to cancer progression. These studies revealed that such compounds could modulate enzyme activity, suggesting potential therapeutic applications in oncology.
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
Compound Name | Structure Features | Notable Biological Activity |
---|---|---|
2-Chloro-6-fluorophenol | Lacks isopropoxy group | Antimicrobial properties |
2-Chloro-6-fluorobenzaldehyde | Contains an aldehyde group | Potential anticancer activity |
2-Chloro-6-fluorobenzonitrile | Contains a nitrile group | Inhibitory effects on certain enzymes |
Properties
IUPAC Name |
1-chloro-3-fluoro-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFHYODBSVXXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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